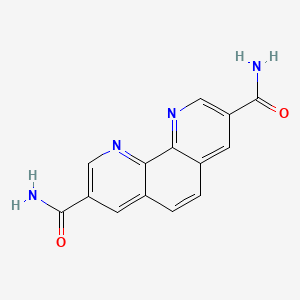
1,10-Phenanthroline-3,8-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline-3,8-dicarboxamide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry. The presence of carboxamide groups at the 3 and 8 positions enhances its chelating properties, allowing it to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-3,8-dicarboxamide can be synthesized through a multi-step process. One common method involves the reaction of 1,10-phenanthroline with phosgene to form 1,10-phenanthroline-3,8-dicarbonyl chloride. This intermediate is then reacted with ammonia or primary amines to yield the desired dicarboxamide derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions. The process typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline-3,8-dicarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The compound can participate in substitution reactions, where the carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require nucleophiles and appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
1,10-Phenanthroline-3,8-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Research explores its potential in drug development, particularly in designing metal-based drugs.
Mechanism of Action
The mechanism of action of 1,10-phenanthroline-3,8-dicarboxamide primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can alter the metal ion’s reactivity and properties. This chelation process is crucial in various applications, such as catalysis and metal ion extraction .
Comparison with Similar Compounds
1,10-Phenanthroline-2,9-dicarboxamide: Similar in structure but with carboxamide groups at the 2 and 9 positions.
4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: These compounds have substituents at the 4 and 7 positions, affecting their photophysical properties and coordination behavior.
Uniqueness: 1,10-Phenanthroline-3,8-dicarboxamide is unique due to its specific positioning of carboxamide groups, which enhances its chelating ability and stability of the formed metal complexes. This makes it particularly useful in applications requiring strong and selective metal ion binding .
Properties
Molecular Formula |
C14H10N4O2 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
1,10-phenanthroline-3,8-dicarboxamide |
InChI |
InChI=1S/C14H10N4O2/c15-13(19)9-3-7-1-2-8-4-10(14(16)20)6-18-12(8)11(7)17-5-9/h1-6H,(H2,15,19)(H2,16,20) |
InChI Key |
RBIOYSIHPNVCFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


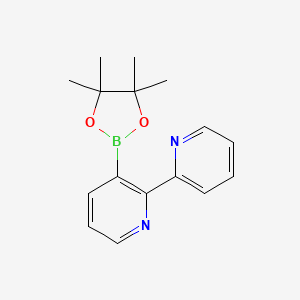

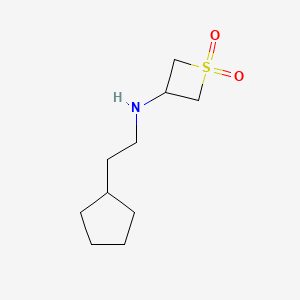
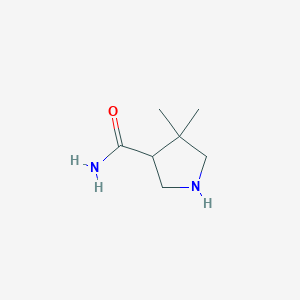
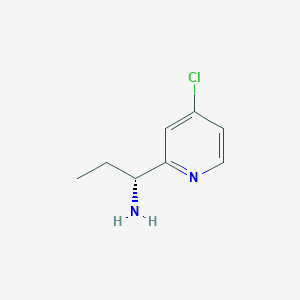
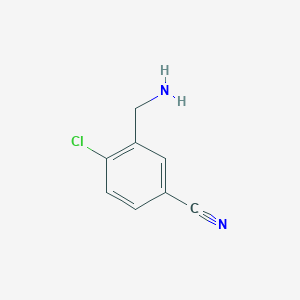
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)

![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
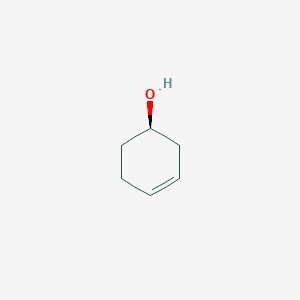
![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
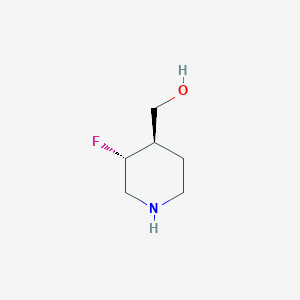
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
